molecular formula C10H13NO2 B1594052 Propyl N-phenylcarbamate CAS No. 5532-90-1

Propyl N-phenylcarbamate

Cat. No. B1594052
CAS RN: 5532-90-1
M. Wt: 179.22 g/mol
InChI Key: QDZXCXBFZLLQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl N-phenylcarbamate, also known as Propyl phenylcarbamate, is an organic compound with the molecular formula C10H13NO2 . It is also referred to by other names such as Carbamic acid, N-phenyl-, propyl ester, and Carbanilic acid, propyl ester .


Synthesis Analysis

The synthesis of carbamates like Propyl N-phenylcarbamate has been studied extensively. Dialkyl carbonates (DACs) have found recent application in phosgene-free synthesis of both linear and cyclic carbamates . Different types of catalysts have been investigated for the carbamoylation of aniline via dimethyl carbonate (DMC) in batch .


Molecular Structure Analysis

The molecular weight of Propyl N-phenylcarbamate is 179.22 g/mol . The exact mass is 179.094629 g/mol . The InChIKey of the compound is QDZXCXBFZLLQFT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of Propyl N-phenylcarbamate has been studied in the context of the synthesis of 5-substituted N-aryloxazolidinones using ethyl phenylcarbamate (EPC) with propylene oxide (PO) as reactants . The reaction led to the formation of methyl N-phenylcarbamate 1, as well as, several by-products such as N-methyl aniline 4 and N,N-dimethyl aniline 5 .


Physical And Chemical Properties Analysis

Propyl N-phenylcarbamate has a molecular formula of C10H13NO2 . Its average mass is 179.216 Da and its monoisotopic mass is 179.094635 Da .

Scientific Research Applications

Herbicide Development

Several N-phenylcarbamates, including variants like Propyl N-phenylcarbamate, have been extensively studied for their application as herbicides. They are used as selective pre and post-emergent herbicides to control weeds in various agronomic crops. Their effectiveness lies in their ability to control grasses and other unwanted vegetation in agricultural settings. These herbicides work by inhibiting plant growth, with the exact mechanism often involving interference with plant mitosis or other critical developmental processes (Holder & Ryan, 1968), (Cottrell & Heywood, 1965).

Pharmaceutical Applications

Propyl N-phenylcarbamate derivatives have been studied for their potential in pharmaceutical applications. For instance, studies have been conducted on the synthesis of phenylcarbamic acid alkylesters, which includes propyl variants, for their potential beta-antiadrenergic and vasodilatative activities. These activities are particularly relevant in the treatment of cardiovascular conditions like hypertension and ischemic cardiac disease (Goněc, Račanská, & Csöllei, 2008).

Cell Biology Research

Propyl N-phenylcarbamate and its variants have been used in cell biology research to study specific inhibitory effects on mitosis in cell cultures. For example, studies have shown that certain N-phenylcarbamates can specifically inhibit mitosis in cell suspension cultures, which can be valuable in understanding cell division and growth processes (Nurit, de Melo, Ravanel, & Tissut, 1989).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, Propyl N-phenylcarbamate is studied for its role in catalysis and reaction mechanisms. Research has been conducted on the dissociation and reaction of N-phenylcarbamates as crosslinking agents for polymers containing labile hydrogens, which is significant in the development of new polymer materials and chemical synthesis techniques (Sun, Bassett, & Porter, 1984).

properties

IUPAC Name

propyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZXCXBFZLLQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203884
Record name Propyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl N-phenylcarbamate

CAS RN

5532-90-1
Record name Propyl N-phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl phenylcarbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl N-phenylcarbamate
Reactant of Route 2
Reactant of Route 2
Propyl N-phenylcarbamate
Reactant of Route 3
Reactant of Route 3
Propyl N-phenylcarbamate
Reactant of Route 4
Reactant of Route 4
Propyl N-phenylcarbamate
Reactant of Route 5
Reactant of Route 5
Propyl N-phenylcarbamate
Reactant of Route 6
Reactant of Route 6
Propyl N-phenylcarbamate

Citations

For This Compound
98
Citations
LN Gard, CE Ferguson Jr… - Journal of Agricultural and …, 1959 - ACS Publications
The expanding experimental use of isopropyl N-(3-chlorophenyl) carbamate and iso-propyl N-phenylcarbamate as selective herbicides has created the need for further residue studies …
Number of citations: 22 pubs.acs.org
ND Camper, DE Moreland - … et Biophysica Acta (BBA)-Biophysics including …, 1965 - Elsevier
… In the present study 2-propyl-N-phenylthionocarbamate was found to be more acidic than 2-propyl N-phenylcarbamate possibly because of a shift in the above equilibrium. …
Number of citations: 44 www.sciencedirect.com
CE Hoyle, YG No, KG Malone, SF Thames, D Creed… - 1988 - apps.dtic.mil
… For both aniline and propyl N-phenylcarbamate, a distinct peak is present at 310 nm as well as a broad band above 390 nm. In the case of propyl N-phenylcarbamate an additional …
Number of citations: 0 apps.dtic.mil
S MISSISSIPPI - Citeseer
… For both aniline and propyl N-phenylcarbamate, a distinct peak is present at 310 nm as well as a broad band above 390 nm. In the case of propyl N-phenylcarbamate an additional …
Number of citations: 2 citeseerx.ist.psu.edu
RW Allard, HR DeRose, CP Swanson - Botanical Gazette, 1946 - journals.uchicago.edu
… A comparison of the eSect of 2,4dichlorophenoxyacetic acid with three other chlorophenoxyacetic acids and isopropyl-N-phenylcarbamate upon thegermination of maize is given in …
Number of citations: 77 www.journals.uchicago.edu
ZH Gao, JY Gu, XM Wang, ZG Li… - Pigment & resin technology, 2005 - emerald.com
… But, compared with Urth (Figure 6), this absorption is much weaker than that of propyl N‐phenylcarbamate. This is a result of the different chemical structures and contents. The −NH …
Number of citations: 42 www.emerald.com
I Dindarloo Inaloo, M Esmaeilpour, S Majnooni… - …, 2020 - Wiley Online Library
… The moderate yields of n-propyl N-phenylcarbamate (3 aa) were observed when Ni(OAc) 2 and Ni(acac) 2 used as the catalyst (Table 1, entries 3 and 4). Fortunately, the yield of the …
R Nagmani, JM Bonga - Canadian Journal of Forest Research, 1985 - cdnsciencepub.com
… For chromosome counting, the callus was treated with 8-hydroxyquinoline or isopropyl-N-phenylcarbamate (Bonga 1977) prior to preparation of the squashes. To obtain the best …
Number of citations: 272 cdnsciencepub.com
WS Shaw, CR Swanson - Weeds, 1953 - cambridge.org
The discovery of the herbicidal properties of isopropyl N-phenylcarbamate (IPC) and isopropyl N-(3-chlorophenyl)carbamate (CIPC) and other organic chemicals has created an …
Number of citations: 48 www.cambridge.org
HU Koop, O Kiermayer - Protoplasma, 1980 - Springer
… Colchicine (Serva) was dissolved in the aqueous culture medium, chlorisopropyl-N-phenylcarbamate (Calblochem) and amiprophos-methyl (Bayer AG) were presolved in ethanol and …
Number of citations: 52 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.